5-amino-1-(2-bromophenyl)-4-(1-methylbenzimidazol-2-yl)-2H-pyrrol-3-one
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Overview
Description
5-amino-1-(2-bromophenyl)-4-(1-methylbenzimidazol-2-yl)-2H-pyrrol-3-one is a complex organic compound that features a pyrrole ring substituted with an amino group, a bromophenyl group, and a methylbenzimidazolyl group
Preparation Methods
The synthesis of 5-amino-1-(2-bromophenyl)-4-(1-methylbenzimidazol-2-yl)-2H-pyrrol-3-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrrole Ring: This can be achieved through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with an amine.
Introduction of the Bromophenyl Group: This step often involves a halogenation reaction, where a phenyl group is brominated using bromine or N-bromosuccinimide (NBS).
Attachment of the Methylbenzimidazolyl Group: This can be done through a condensation reaction between an o-phenylenediamine derivative and a carboxylic acid or its derivatives.
Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled reaction conditions.
Chemical Reactions Analysis
5-amino-1-(2-bromophenyl)-4-(1-methylbenzimidazol-2-yl)-2H-pyrrol-3-one can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The bromophenyl group can be reduced to a phenyl group using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under suitable conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like lithium aluminum hydride (LiAlH4), and nucleophiles like sodium methoxide (NaOMe).
Scientific Research Applications
5-amino-1-(2-bromophenyl)-4-(1-methylbenzimidazol-2-yl)-2H-pyrrol-3-one has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for designing new drugs with potential anti-cancer, anti-inflammatory, or antimicrobial activities.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Materials Science: The compound can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which 5-amino-1-(2-bromophenyl)-4-(1-methylbenzimidazol-2-yl)-2H-pyrrol-3-one exerts its effects depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The presence of the bromophenyl and benzimidazolyl groups can enhance its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
Similar compounds include other substituted pyrroles and benzimidazoles. For example:
5-amino-1-phenyl-4-(1-methylbenzimidazol-2-yl)-2H-pyrrol-3-one: Lacks the bromine atom, which may affect its reactivity and binding properties.
5-amino-1-(2-chlorophenyl)-4-(1-methylbenzimidazol-2-yl)-2H-pyrrol-3-one: Contains a chlorine atom instead of bromine, which can influence its chemical behavior and biological activity.
The uniqueness of 5-amino-1-(2-bromophenyl)-4-(1-methylbenzimidazol-2-yl)-2H-pyrrol-3-one lies in its specific substitution pattern, which can confer distinct chemical and biological properties.
Properties
IUPAC Name |
5-amino-1-(2-bromophenyl)-4-(1-methylbenzimidazol-2-yl)-2H-pyrrol-3-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15BrN4O/c1-22-14-9-5-3-7-12(14)21-18(22)16-15(24)10-23(17(16)20)13-8-4-2-6-11(13)19/h2-9H,10,20H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLTBUEQODRPSJB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1C3=C(N(CC3=O)C4=CC=CC=C4Br)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C2=CC=CC=C2N=C1C3=C(N(CC3=O)C4=CC=CC=C4Br)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15BrN4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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